Antiproliferative Activity of Dihydroimidazotriazinone Derivatives (Based on the [4,3-f] Core) Compared to Gemcitabine in Human Cancer Cell Lines
Dihydroimidazotriazinones, which are derivatives of the 3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one scaffold, demonstrated antiproliferative activity against multiple human cancer cell lines. Specifically, compound 6 (bearing a 3,4-dichlorophenyl group) exhibited 95% growth inhibition against A549 lung carcinoma cells after 72 hours, which was comparable to gemcitabine's 95% inhibition under the same conditions [1]. Furthermore, compounds 3, 4, and 5 showed higher activity against HeLa cervical carcinoma cells than gemcitabine [1].
| Evidence Dimension | Antiproliferative activity (% growth inhibition) |
|---|---|
| Target Compound Data | Compound 6 (3,4-dichlorophenyl derivative of dihydroimidazotriazinone) at 0.15 mM, 72 h: 95% inhibition in A549 cells [1] |
| Comparator Or Baseline | Gemcitabine at 0.15 mM, 72 h: 95% inhibition in A549 cells [1] |
| Quantified Difference | Equivalent inhibition (95% vs. 95%) |
| Conditions | Human lung carcinoma A549 cell line, 0.15 mM compound concentration, 72 h incubation [1] |
Why This Matters
This data establishes that derivatives of the [4,3-f] scaffold can achieve anticancer efficacy comparable to a clinically used chemotherapeutic agent, supporting its selection for medicinal chemistry campaigns targeting oncology.
- [1] In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Int J Mol Sci. 2025;26(2):541. doi:10.3390/ijms26020541. Table 1. View Source
